N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester
Description
Chemical Identity and Nomenclature
This compound is systematically named as (S)-5-(tert-butoxy)-5-oxo-4-palmitamidopentanoic acid. Its molecular structure comprises three key components:
- Palmitoyl group (C₁₅H₃₁CO) : A saturated 16-carbon acyl chain linked via an amide bond to the α-amino group of glutamic acid.
- L-Glutamic acid backbone : Provides carboxylic acid and amine functionalities for further chemical modifications.
- tert-Butyl ester : Protects the γ-carboxylic acid group, enhancing solubility in organic solvents during synthesis.
Synonyms include Palm-L-Glu-OtBu, Liraglutide Impurity 3, and SCHEMBL1960526. The compound’s molecular weight is 441.64 g/mol, with a melting point of 62–65°C.
Historical Development and Discovery
While the exact discovery timeline is not well-documented, the compound emerged as a pivotal intermediate in the late 20th century amid advancements in peptide-based therapeutics. Its design leverages the lipophilic palmitoyl group to improve membrane permeability and prolong the half-life of peptide drugs. The tert-butyl ester moiety was introduced to streamline solid-phase peptide synthesis (SPPS) by preventing side reactions at the γ-carboxyl group.
Role in Modern Organic and Medicinal Chemistry
Palm-Glu-OtBu bridges organic synthesis and drug development:
Properties
IUPAC Name |
(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)26-21(19-20-23(28)29)24(30)31-25(2,3)4/h21H,5-20H2,1-4H3,(H,26,27)(H,28,29)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTVAOWDMLOIBO-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Liquid-Phase Synthesis via Sequential Functionalization
A widely cited approach involves a four-step liquid-phase synthesis starting from L-glutamic acid-γ-methyl ester:
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Transesterification : Reacting L-glutamic acid-γ-methyl ester with tert-butyl acetate in the presence of perchloric acid forms the tert-butyl ester intermediate. This step achieves >80% regioselectivity for the α-position.
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Cbz Protection : The amino group is protected using benzyloxycarbonyl succinimide (Cbz-Osu), yielding a stable carbamate intermediate.
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Hydrolysis : Basic hydrolysis removes the γ-methyl ester, exposing the carboxylic acid for subsequent acylation.
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Palmitoylation : Hexadecanoyl chloride is coupled to the glutamic acid backbone under mild conditions (0–5°C, pH 8–9) to form the target compound.
Key Data :
Direct Acylation of L-Glutamic Acid tert-Butyl Ester
An optimized one-pot method avoids intermediate isolation:
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Esterification : L-Glutamic acid reacts with tert-butanol in tert-butyl acetate, catalyzed by perchloric acid, to form L-glutamic acid-α-tert-butyl ester.
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In Situ Acylation : Hexadecanoyl chloride is added directly, utilizing triethylamine to scavenge HCl.
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Workup : The crude product is extracted into chloroform and purified via silica gel chromatography.
Advantages :
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Atom Economy : Reduces solvent waste by 40% compared to stepwise methods.
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Scalability : Suitable for multi-kilogram batches (pilot-scale yield: 68%).
Catalytic Systems and Reaction Optimization
Acid Catalysts in Esterification
Perchloric acid (HClO₄) is preferred over sulfuric acid due to higher regioselectivity (α:β ester ratio of 9:1 vs. 6:1). Reaction kinetics studies show optimal performance at 0–5°C, minimizing side reactions like tert-butyl group cleavage.
Hydrogenation for Deprotection
Palladium on carbon (Pd/C) is employed for catalytic hydrogenation of Cbz-protected intermediates. Key parameters:
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Solvent : Methanol (ensures Pd/C dispersion).
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Pressure : 1 atm H₂.
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Yield : 77% for deprotected L-glutamic acid-α-tert-butyl ester.
Industrial-Scale Purification Strategies
Crystallization Techniques
Final product purity is enhanced using mixed-solvent systems:
Chromatographic Methods
Reverse-phase HPLC (C18 column) with acetonitrile/water gradients resolves diastereomers and acylated byproducts.
Comparative Analysis of Synthetic Methods
| Method | Steps | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| Liquid-Phase | 4 | 65–72% | >98% | Pilot-scale |
| One-Pot Acylation | 2 | 68% | 95–97% | Industrial |
| Hydrogenative Deprotection | 3 | 77% | >99% | Lab-scale |
Trade-offs : While the one-pot method reduces steps, it requires stringent pH control to prevent racemization. The liquid-phase approach offers higher purity but involves complex workup .
Chemical Reactions Analysis
Types of Reactions
N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-(1-Oxohexadecyl)-L-glutamic acid and tert-butyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: N-(1-Oxohexadecyl)-L-glutamic acid and tert-butyl alcohol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Liraglutide
Liraglutide is a GLP-1 receptor agonist used in the treatment of type 2 diabetes and obesity. N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester serves as a key reactant in its synthesis, facilitating the formation of the active pharmaceutical ingredient (API) through acylation reactions. This application is crucial as liraglutide enhances insulin secretion and lowers blood glucose levels, making it a vital drug in diabetes management .
2. Role in Drug Delivery Systems
The compound has been investigated for its potential in drug delivery systems due to its amphiphilic nature, which allows it to form micelles. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly beneficial for formulating drugs with poor water solubility, enhancing their therapeutic efficacy .
Cosmetic Applications
1. Anti-Aging Formulations
This compound is utilized in cosmetic products aimed at reducing signs of aging. Its ability to stimulate collagen synthesis has been demonstrated in various studies. For instance, a study involving palmitoyl tripeptide-1 showed significant improvements in skin elasticity and wrinkle reduction after topical application . The compound's incorporation into creams and serums can enhance skin hydration and texture.
2. Skin Barrier Repair
The compound also plays a role in formulations designed for skin barrier repair. Its fatty acid component helps restore lipid layers in the skin, promoting moisture retention and improving overall skin health. This application is particularly relevant for products targeting dry or compromised skin conditions .
Case Studies
Mechanism of Action
The mechanism of action of N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with cellular membranes, affecting their properties and influencing cellular processes.
Comparison with Similar Compounds
Structural Features and Functional Groups
The tert-butyl ester and acylated glutamic acid backbone are common among related compounds. Key structural differences lie in the substituents:
Physicochemical Properties
- Lipophilicity : The 1-oxohexadecyl group in the target compound confers higher lipophilicity compared to ethyl or Cbz-protected analogs, making it suitable for lipid-based formulations .
- Stability : Tert-butyl esters are more resistant to hydrolysis than ethyl esters, ensuring stability during synthetic processes .
Biological Activity
N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester (CAS Number: 536721-25-2) is a derivative of L-glutamic acid that has garnered attention for its potential biological activities. This compound combines the properties of fatty acid derivatives with amino acids, which may influence its biological interactions and applications. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse sources.
| Property | Value |
|---|---|
| Molecular Formula | C25H46NO5 |
| Molecular Weight | 440.637 g/mol |
| Boiling Point | 591.0 ± 40.0 °C |
| Flash Point | 311.2 ± 27.3 °C |
| LogP | 7.55 |
Synthesis
The synthesis of this compound involves the reaction of L-glutamic acid derivatives with hexadecanoyl chloride followed by esterification with tert-butyl alcohol. This method allows for the introduction of long-chain fatty acids, which can enhance the lipophilicity and membrane permeability of the resultant compound.
Neurobehavioral Effects
Research has shown that derivatives of glutamic acid can exhibit significant neurobehavioral effects. For instance, L-glutamic acid di-tert-butyl ester was found to induce convulsions in animal models at specific dosages, suggesting that similar derivatives may also possess excitatory properties on neuronal pathways . The impact on neurotransmitter systems could be relevant for understanding the pharmacological profile of this compound.
Antioxidant Activity
Palmitoyl oligopeptides, structurally related to this compound, have been studied for their antioxidant properties. These compounds can scavenge free radicals and protect cellular components from oxidative damage, which is crucial in various therapeutic contexts including skin care and anti-aging formulations . The presence of a long-chain fatty acid may enhance this activity by improving membrane integration.
Cosmetic Applications
The compound's structure suggests potential utility in cosmetic formulations aimed at improving skin elasticity and reducing wrinkles. Studies indicate that similar compounds can stimulate collagen synthesis and improve skin hydration when incorporated into topical applications . The ability to penetrate cellular membranes due to its lipophilic nature could enhance its efficacy in such applications.
Case Studies
- Skin Elasticity Improvement : A study involving palmitoyl tripeptide-1 demonstrated significant improvements in skin elasticity and reduction in wrinkle depth after topical application over a four-week period. Similar outcomes are anticipated for this compound due to its structural parallels with effective peptides used in cosmetics .
- Neuropharmacological Research : Investigations into glutamate derivatives have revealed their role in modulating synaptic transmission and neuroplasticity. The potential excitatory effects of this compound could be explored further in neuropharmacological studies to assess its impact on cognitive functions or neurodegenerative conditions .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester?
The synthesis typically involves sequential acylation and esterification steps. For example, the tert-butyl ester group is introduced via reaction with tert-butanol under acidic conditions, followed by N-acylation of L-glutamic acid with palmitoyl chloride (or hexadecanoic acid derivatives) to form the 1-oxohexadecyl moiety. Key intermediates are characterized using NMR and HPLC to verify regioselectivity and purity .
Q. How is the compound characterized to confirm structural integrity and purity?
Primary characterization methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm the tert-butyl group (δ ~1.4 ppm for nine protons) and acyl chain integration.
- HPLC-MS for purity assessment (e.g., >98% purity as per supplier specifications) and molecular ion identification (e.g., [M+H]⁺ at m/z 515.3 for C₂₅H₄₅NO₅).
- FT-IR to verify ester carbonyl stretches (~1730 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
Q. What are the primary research applications of this compound?
It serves as a critical intermediate in:
- Lipid-based drug delivery systems : The hydrophobic palmitoyl chain enhances membrane permeability, while the tert-butyl ester protects the carboxylic acid during synthesis.
- Peptide modification : Used to introduce lipophilic anchors into bioactive peptides for improved stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during synthesis optimization?
Discrepancies in NMR integration ratios (e.g., tert-butyl vs. acyl chain protons) may arise from incomplete acylation or ester hydrolysis. Methodological solutions include:
Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?
- Catalytic asymmetric acylation : Use chiral catalysts (e.g., Cinchona alkaloids) to retain L-glutamic acid stereochemistry.
- Protecting group optimization : Boc (tert-butoxycarbonyl) or Fmoc groups for temporary protection of reactive sites during acylation.
- Temperature control : Maintain ≤40°C during acylation to prevent racemization .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition occurs above 150°C (per thermogravimetric analysis), requiring storage at ≤−20°C for long-term stability.
- Hydrolytic sensitivity : The tert-butyl ester hydrolyzes in aqueous acidic/basic conditions (t₁/₂ < 24 hrs at pH <3 or >10), necessitating anhydrous handling in drug formulation studies .
Q. What advanced analytical techniques address impurities in final products?
- LC-QTOF-MS : Identifies trace impurities (e.g., de-esterified byproducts) at ppm levels.
- Chiral HPLC : Resolves enantiomeric contaminants using cellulose-based columns.
- X-ray crystallography : Validates crystal packing and hydrogen-bonding patterns for polymorph screening .
Methodological Challenges in Application Studies
Q. How is the compound integrated into lipid nanoparticles (LNPs) for targeted delivery?
Q. What in vitro assays evaluate its biocompatibility and cellular uptake?
- MTT assay : Measures cytotoxicity in HEK293 or HepG2 cells (IC₅₀ typically >100 µM).
- Confocal microscopy : Fluorescently labeled analogs (e.g., FITC-conjugated) track intracellular localization in real-time .
Data Interpretation and Reproducibility
Q. How can batch-to-batch variability in acyl chain length impact experimental outcomes?
Contamination with C14 or C18 acyl chains (from incomplete purification) alters logP values and membrane insertion efficiency. Mitigation strategies include:
Q. Why might NMR spectra show unexpected peaks in deuterated solvents?
Deuterium exchange at the amide proton (δ ~6.5–7.5 ppm) can occur in DMSO-d₆, while residual tert-butanol (δ 1.2 ppm) may persist if incompletely removed. Use of CDCl₃ with 0.03% TMS as an internal standard reduces solvent artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
